

Investigating the Specificity of IBR2 for RAD51: A Technical Guide

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Compound of Interest

Compound Name: IBR2

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Abstract

The RAD51 recombinase is a critical component of the homologous recombination (HR) pathway, essential for maintaining genomic integrity through the repair of DNA double-strand breaks. Its central role in DNA repair and its frequent overexpression in various cancers have made it a compelling target for anticancer drug development. This technical guide provides an in-depth analysis of **IBR2**, a small molecule inhibitor of RAD51. We will explore the specificity of **IBR2** for RAD51, detailing the molecular interactions and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize the **IBR2**-RAD51 interaction, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction to IBR2 and its Target, RAD51

RAD51 is a eukaryotic protein that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the process of homologous recombination (HR).[1] It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for the search for and invasion of a homologous DNA sequence, which is then used as a template for DNA synthesis to repair the break. Given that cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, targeting RAD51 has emerged as a promising therapeutic strategy.

IBR2 is a small molecule that has been identified as a potent and specific inhibitor of RAD51. [2][3] It was discovered through a high-throughput screen of a chemical library for compounds that could disrupt the interaction between RAD51 and the BRC repeats of BRCA2, a key mediator of RAD51 function.[3][4] **IBR2** has been shown to disrupt the multimerization of RAD51, leading to its proteasome-mediated degradation, thereby impairing HR and inducing apoptosis in cancer cells.[2][3][4]

Quantitative Data on IBR2-RAD51 Interaction

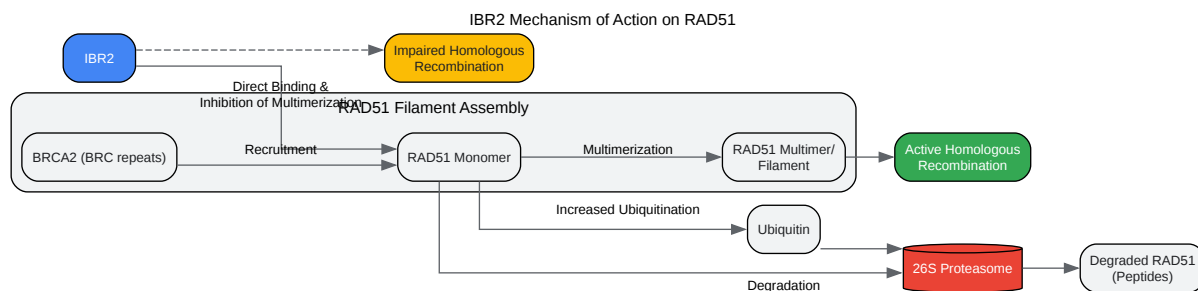
The interaction between **IBR2** and RAD51, as well as the cellular effects of **IBR2**, have been quantified in several studies. The following tables summarize the key findings.

Parameter	Value	Cell Line/System	Reference
IC50 for BRC/RAD51 Interaction Disruption	0.11 μ M	In vitro (SPR)	[3]
Growth Inhibition (GI50)	12.5 μ M	K562	[5]
14.5 μ M	HeLa	[5]	
14.8 μ M	MBA-MD-468	[2]	
12-20 μ M	Most tested cancer cell lines	[2]	

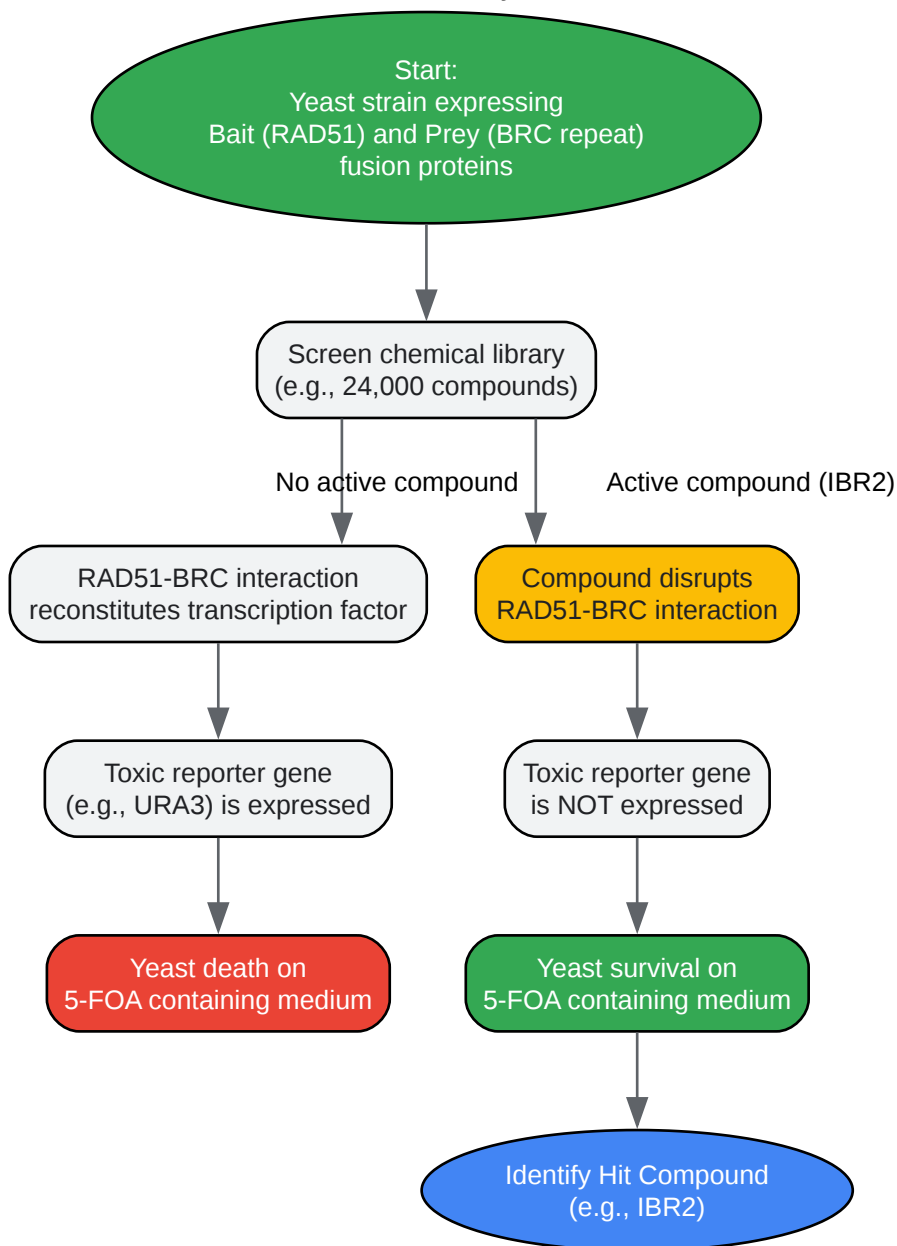
Table 1: In Vitro and Cellular Activity of **IBR2**. The table presents the median competitive inhibition concentration (IC50) of **IBR2** for the disruption of the RAD51-BRC interaction and the growth inhibition (GI50) concentrations for various cancer cell lines.

Mechanism of Action: IBR2-Mediated RAD51 Degradation

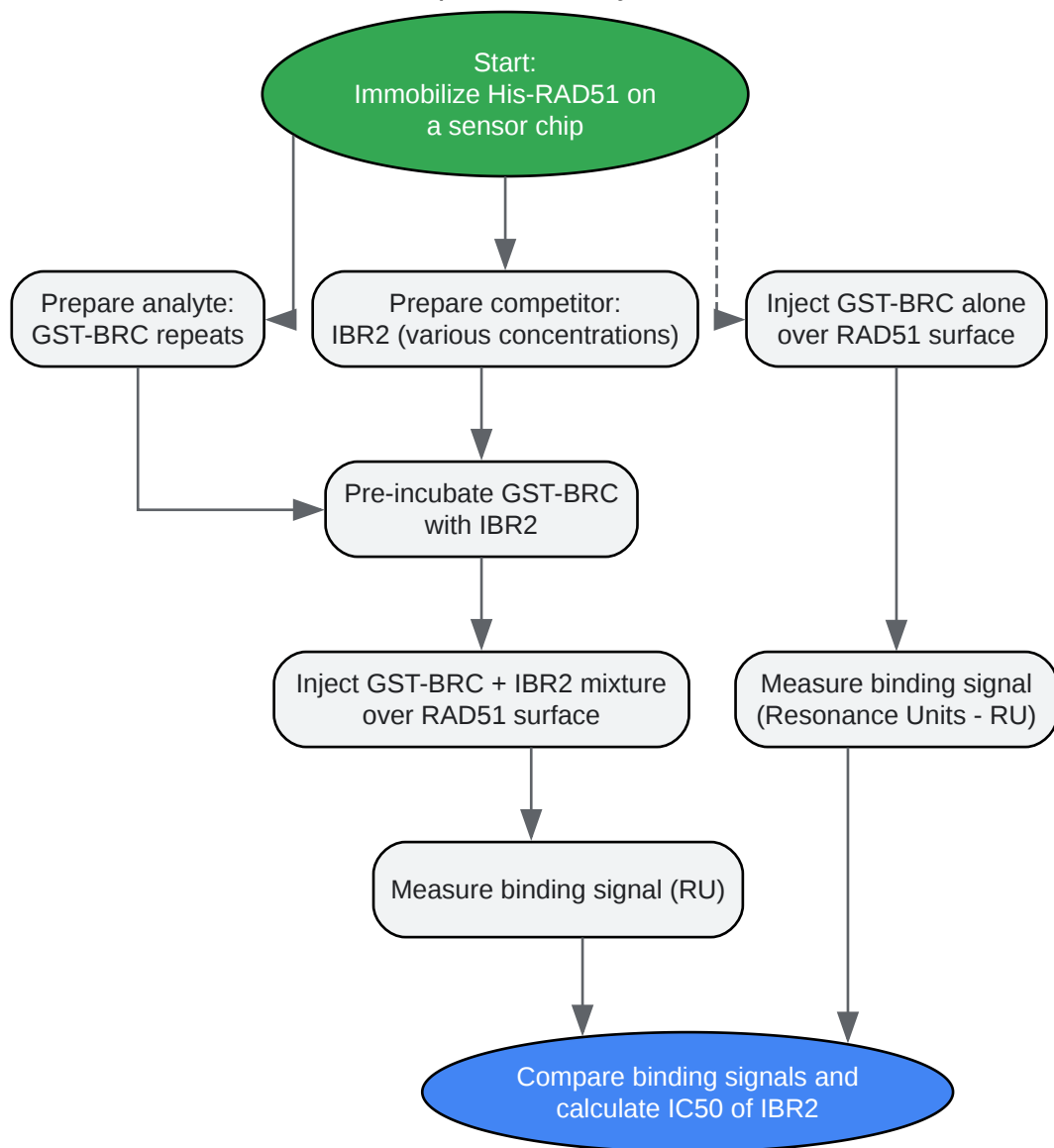
IBR2 exerts its inhibitory effect on RAD51 through a multi-step process that ultimately leads to the degradation of the RAD51 protein. This mechanism underscores the specificity of **IBR2**'s action.



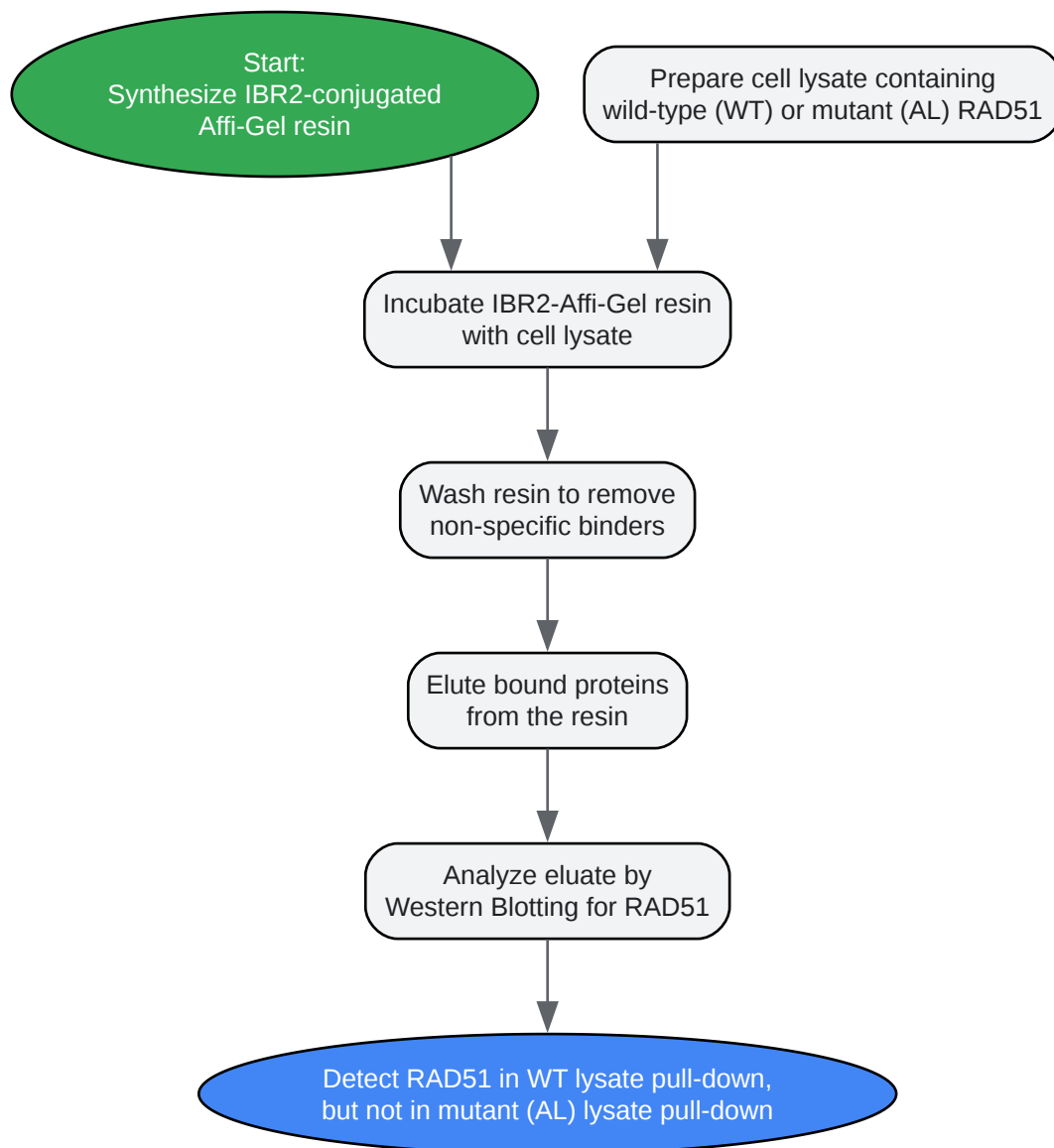
Reverse Yeast Two-Hybrid Workflow



SPR Competition Assay Workflow



IBR2-Affi-Gel Pull-Down Workflow



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